molecular formula C11H15N3O2 B098782 1-Methyl-4-(4-nitrophenyl)piperazine CAS No. 16155-03-6

1-Methyl-4-(4-nitrophenyl)piperazine

Cat. No. B098782
CAS RN: 16155-03-6
M. Wt: 221.26 g/mol
InChI Key: GZNDUKANJZIZOT-UHFFFAOYSA-N
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Description

The compound "1-Methyl-4-(4-nitrophenyl)piperazine" is a derivative of piperazine, which is a chemical structure that serves as a backbone for a variety of pharmacologically active compounds. Piperazine derivatives have been extensively studied due to their potential therapeutic applications, including antidepressant and antianxiety activities, as well as their use as intermediates in the synthesis of more complex biologically active molecules .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, compounds with a piperazine moiety can be synthesized through Mannich reactions, as seen in the creation of novel derivatives with antidepressant and antianxiety properties . Another approach includes the amination of halogenated anilines using copper catalysts to produce intermediates for further chemical transformations . Additionally, alkylation, acidulation, and reduction of nitro groups are common steps in the synthesis of piperazine derivatives, as demonstrated in the production of 1-(2,3-dichlorophenyl)piperazine .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of certain piperazine derivatives reveals a chair conformation of the piperazine ring, which is a common feature in these compounds . The orientation of substituents, such as nitro groups, can also be determined, providing insight into the molecular geometry and potential intermolecular interactions within the crystal lattice .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application as pharmaceutical intermediates. The reactivity of these compounds is influenced by the substituents on the piperazine ring. For example, the presence of electron-withdrawing groups like nitro can facilitate further chemical modifications, such as the introduction of amino groups through nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be characterized using techniques like thermal analysis (TG-DTA and DSC) and NMR spectroscopy. The thermal stability of a piperazine derivative was assessed, indicating its suitability for various applications . Additionally, the presence of intermolecular interactions, such as hydrogen bonding and π-stacking, can significantly influence the solid-state properties of these compounds .

Scientific Research Applications

  • Pharmaceutical Research

    • This compound has been used as a reagent in the preparation of diaminopyrimidines . These are being studied as reversible and irreversible inhibitors of mutant EGFR tyrosine kinases for the treatment of non-small-cell lung cancer .
    • It has also been used in the preparation of disubstituted pyrimidine compounds . These are being researched as EGFR or/and ALK inhibitors useful in the treatment of diseases .
  • Organic Synthesis

    • “1-Methyl-4-(4-nitrophenyl)piperazine” is widely used as an intermediate in the synthesis of other organic compounds .
  • Chemical Synthesis

    • This compound is widely used as an intermediate in the synthesis of other organic compounds .
  • Material Science

    • In material science, it could potentially be used in the development of new materials or in the modification of existing ones .
  • Biochemical Research

    • It could be used in biochemical research, particularly in the study of various biological processes .
  • Environmental Science

    • In environmental science, it could potentially be used in studies related to pollution, toxicity, and environmental impact .

Safety And Hazards

The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-methyl-4-(4-nitrophenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-6-8-13(9-7-12)10-2-4-11(5-3-10)14(15)16/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNDUKANJZIZOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385032
Record name 1-methyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(4-nitrophenyl)piperazine

CAS RN

16155-03-6
Record name 1-methyl-4-(4-nitrophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In a manner similar to Preparation 1, react 1-methylpiperazine with 1-fluoro-4-nitrobenzene to obtain the title compound.
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Synthesis routes and methods II

Procedure details

1-Fluoro-4-nitrobenzene (3.0 g, 0.021 mol) and 1-methylpiperazine (6.98 ml, 0.63 mol) were combined and heated neat at 90° C. for 48 h. Upon cooling to RT, the resulting brown oil solidified. The crude material was purified by re-crystallization from EtOAc/Hexane mixtures to leave the title compound as an orange solid (3.59 g). MS: (ES+) 222 (M+1)+; (ES−): 220 (M−1)−. Calc'd for C11H15N3O2: 221.12.
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3 g
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6.98 mL
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Synthesis routes and methods III

Procedure details

To a solution of 1-methylpiperazine (0.605 ml, 5.45 mmol) in DMF (6.25 ml) was added 4-fluoronitrobenzene (0.750 ml, 7.07 mmol) and potassium carbonate (1.13 g, 8.18 mmol) and the reaction mixture stirred at 90° C. overnight. The reaction was then cooled to room temperature, diluted with DCM and washed with water. The organic phase was dried over MgSO4 and the solvent removed in vacuo. The residue was purified by silica gel silica chromatography using a 0-10% MeOH in DCM gradient to afford 1-methyl-4-(4-nitrophenyl)piperazine (1.03 g, 4.66 mmol, 85%) as a yellow solid. 1H NMR (DMSO) δ 2.37 (3H, s), 2.58 (4H, t), 3.45 (4H, t), 6.82 (2H, d), 8.12 (2H, d). LCMS (1) Rt: 1.63 min; m/z (ES+) 222.
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0.605 mL
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0.75 mL
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1.13 g
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6.25 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 1-chloro-4-nitro benzene (3 g, 19 mmol), 1-methyl piperazine (2.28 g, 22.8 mmol) and ethyl-diisopropylamine (2 ml) in THF (20 ml) was stirred at room temperature for 12 hr. The reaction mixture was concentrated under reduced pressure to give a residue, which was then partitioned between dichloromethane and water. The organic layer was separated and evaporated under reduced pressure to give crude compound, which was purified by column chromatography over silica gel, using ethyl acetate as eluent, to yield 1-methyl-4-(4-nitro-phenyl)-piperazine (1.8 g, 44%) as solid.
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3 g
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2.28 g
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2 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
W Sun, X Chen, S Huang, W Li, C Tian, S Yang… - Bioorganic & Medicinal …, 2020 - Elsevier
SIRT6 is a deacetylase of histone H3 and inhibitors of SIRT6 have been thought as potential agents for treatment of diabetes. Herein we report the discovery of a series of new SIRT6 …
Number of citations: 11 www.sciencedirect.com
IW Ashworth, L Frodsham, P Moore… - The Journal of Organic …, 2021 - ACS Publications
An early synthetic step in the synthesis of adavosertib, AZD1775, is the S N Ar reaction between 4-fluoronitrobenzene and 1-methylpiperazine in acetonitrile. A simple kinetics-based …
Number of citations: 5 pubs.acs.org
V Murugesh, AR Sahoo, M Achard… - Advanced Synthesis …, 2021 - Wiley Online Library
Herein, we disclose a ruthenium‐catalyzed regioselective β‐C(sp 3 )−H bond functionalization on the piperazine core using aldehydes as alkylating agents. The present transformation …
Number of citations: 5 onlinelibrary.wiley.com
KG Liu, AJ Robichaud, RC Bernotas… - Journal of medicinal …, 2010 - ACS Publications
As part of our efforts to develop agents for CNS diseases, we have been focused on the 5-HT 6 receptor in order to identify potent and selective ligands for cognitive enhancement. …
Number of citations: 62 pubs.acs.org
HTN Thi, CY Lee, K Teruya, WY Ong, K Doh-ura… - Bioorganic & medicinal …, 2008 - Elsevier
A library of functionalized 6-chloro-2-methoxy-(N 9 -substituted)acridin-9-amines structurally related to quinacrine were synthesized and evaluated for antiprion activity on four different …
Number of citations: 43 www.sciencedirect.com
V Kmoníček, E Svátek, J Holubek… - Collection of …, 1986 - cccc.uochb.cas.cz
4-Dimethylamino-, 4-pyrrolidino-, 4-piperidino-, 4-morpholino- and 4-(4-methylpiperazino)-thiophenol (IIIa-IIIe), which were prepared by two methods and characterized as the 2,4-…
Number of citations: 3 cccc.uochb.cas.cz
S Rasheed, C Naga Raju, G Madhava… - Letters in Drug …, 2017 - ingentaconnect.com
Introduction: The demand for new antiviral agents is creating all possible approaches towards the development of newantiviral drugs. One of the possible methodologies that can be …
Number of citations: 0 www.ingentaconnect.com
P Xiang, T Zhou, L Wang, CY Sun, J Hu, YL Zhao… - Molecules, 2012 - mdpi.com
In a previous hit-to-lead research program targeting anticancer agents, two promising lead compounds, 1a and 1b, were found. However, the poor solubility of 1a and 1b made difficult …
Number of citations: 102 www.mdpi.com
J Yang, LJ Wang, JJ Liu, L Zhong… - Journal of Medicinal …, 2012 - ACS Publications
This paper describe the structural optimization of a hit compound, N 2 -(4-(4-methylpiperazin-1-yl)phenyl)-N 8 -phenyl-9H-purine-2,8-diamine (1), which is a reversible kinase inhibitor …
Number of citations: 60 pubs.acs.org
O Phuangsawai, P Beswick, S Ratanabunyong… - European Journal of …, 2016 - Elsevier
A series of 2,4 diamino-pyrimidines have been identified from an analysis of open access high throughput anti-malarial screening data reported by GlaxoSmithKline at the 3D7 and …
Number of citations: 23 www.sciencedirect.com

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